molecular formula C19H21BrN4O4S B12026268 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12026268
M. Wt: 481.4 g/mol
InChI Key: PUIBIMAUUDTHKK-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE is a complex organic compound that features a piperazine ring, a sulfonyl group, and a hydrazide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: Starting with a piperazine derivative, the sulfonyl group is introduced through a sulfonylation reaction using appropriate sulfonyl chlorides under basic conditions.

    Hydrazide Formation: The acetohydrazide moiety is synthesized by reacting acetic acid hydrazide with the piperazine derivative.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 3-hydroxybenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the hydrazide moiety.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, altering their function through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-SULFONYL-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE: Lacks the bromine atom, which might affect its reactivity and biological activity.

    2-(4-((4-CHLORO-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.

Uniqueness

The presence of the bromine atom in 2-(4-((4-BR-PH)SULFONYL)-1-PIPERAZINYL)-N’-(3-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can influence the compound’s electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H21BrN4O4S

Molecular Weight

481.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21BrN4O4S/c20-16-4-6-18(7-5-16)29(27,28)24-10-8-23(9-11-24)14-19(26)22-21-13-15-2-1-3-17(25)12-15/h1-7,12-13,25H,8-11,14H2,(H,22,26)/b21-13+

InChI Key

PUIBIMAUUDTHKK-FYJGNVAPSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)N/N=C/C2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1CN(CCN1CC(=O)NN=CC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.